molecular formula C10H10O2 B12856618 7-Ethylbenzofuran-2(3H)-one

7-Ethylbenzofuran-2(3H)-one

Cat. No.: B12856618
M. Wt: 162.18 g/mol
InChI Key: ZMDLLRHETGQDHW-UHFFFAOYSA-N
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Description

7-Ethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethylbenzofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylphenol with maleic anhydride in the presence of a catalyst can yield the desired benzofuran derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

7-Ethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives.

Scientific Research Applications

7-Ethylbenzofuran-2(3H)-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Ethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-7-ethylbenzofuran: Another benzofuran derivative with an acetyl group instead of a ketone.

    2-Ethylbenzofuran: Lacks the ketone group present in 7-Ethylbenzofuran-2(3H)-one.

    4-(7-Ethyl-3-methyl-5-propenyl-2,3-dihydro-benzofuran-2-yl)-2-methoxy-phenol: A more complex derivative with additional functional groups.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

7-ethyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C10H10O2/c1-2-7-4-3-5-8-6-9(11)12-10(7)8/h3-5H,2,6H2,1H3

InChI Key

ZMDLLRHETGQDHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1OC(=O)C2

Origin of Product

United States

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